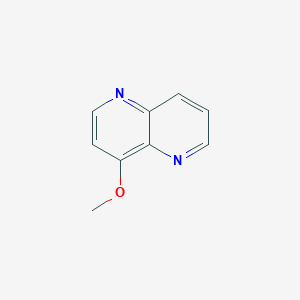
1-Methylindoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylindoline-2-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methyl group at the 1-position and a cyano group at the 2-position of the indoline ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylindoline-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methylindoline with cyanogen bromide under basic conditions. Another method includes the use of 1-methylindoline and a suitable nitrile source in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Methylindoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of indoline oxides.
Reduction: Formation of 1-methylindoline-2-amine.
Substitution: Formation of various substituted indoline derivatives.
科学的研究の応用
1-Methylindoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1-methylindoline-2-carbonitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the indoline ring can undergo electrophilic substitution. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Indole-2-carbonitrile: Lacks the methyl group at the 1-position.
1-Methylindole: Lacks the cyano group at the 2-position.
2-Methylindoline-3-carbonitrile: Has a different substitution pattern on the indoline ring.
Uniqueness: 1-Methylindoline-2-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-methyl-2,3-dihydroindole-2-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 |
InChIキー |
OHEBFYDAPMCGJD-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC2=CC=CC=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


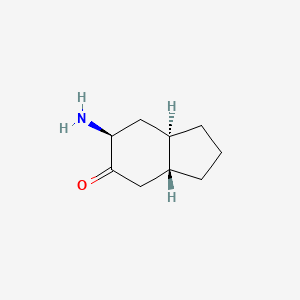
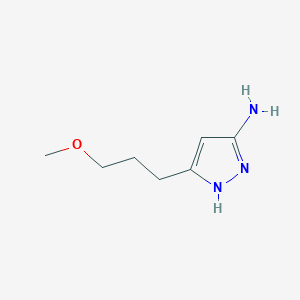
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
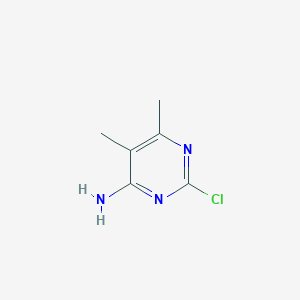
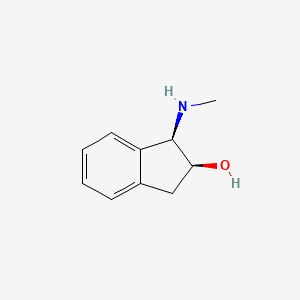
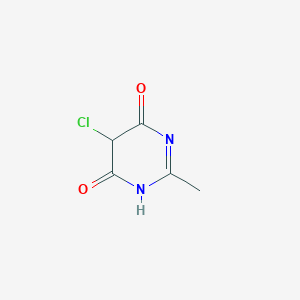
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
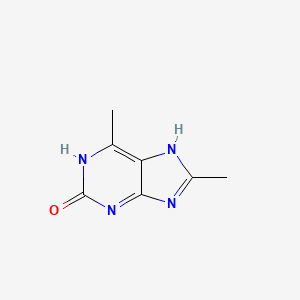
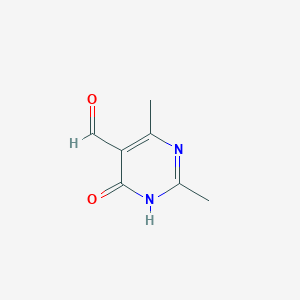

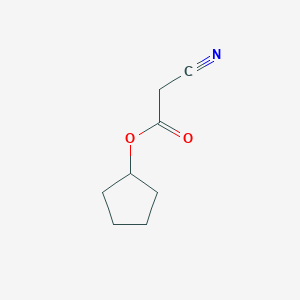
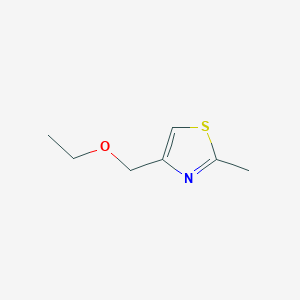
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
